molecular formula C40H52F4N6O9S B611707 沃昔拉韦

沃昔拉韦">

货号: B611707
CAS 编号: 1535212-07-7
分子量: 868.9 g/mol
InChI 键: MZBLZLWXUBZHSL-FZNJKFJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

伏西拉韦是一种直接作用抗病毒药物,用于治疗慢性丙型肝炎病毒 (HCV) 感染。它是一种非结构蛋白 3/4A 蛋白酶抑制剂,通过抑制病毒复制所需的蛋白酶发挥作用。 伏西拉韦通常与索非布韦和维帕他斯韦联合使用,商品名为 Vosevi .

科学研究应用

伏西拉韦具有广泛的科学研究应用,包括:

    化学: 用作研究蛋白酶抑制剂的模型化合物。

    生物学: 研究其对病毒复制和蛋白质相互作用的影响。

    医学: 主要用于治疗慢性丙型肝炎感染。

    工业: 用于开发抗病毒疗法和药物制剂

作用机制

伏西拉韦通过可逆地结合丙型肝炎病毒的 NS3/4A 丝氨酸蛋白酶发挥其抗病毒作用。这种结合抑制蛋白酶,阻止病毒多蛋白裂解成病毒复制所需的活性蛋白。 通过破坏此过程,伏西拉韦有效地降低病毒载量并阻止感染的进展 .

生化分析

Biochemical Properties

Voxilaprevir exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . It interacts with the conserved NS3 protease catalytic triad, improving potency and activity against some common resistance variants .

Cellular Effects

Voxilaprevir targets the viral NS3/4A protein and causes a decrease in serum HCV RNA levels . It disrupts HCV replication by specifically inhibiting the critical functions of NS3/4A protein in the replication complex . It has potent nanomolar cellular activity across all HCV genotypes tested .

Molecular Mechanism

Voxilaprevir prevents viral replication and function by inhibiting the viral protease NS3/4A . It retains significant antiviral activity against some common GT1 NS3/4A resistance-associated substitutions (RAS) .

Temporal Effects in Laboratory Settings

The median steady-state half-lives of voxilaprevir ranged from 28 to 41 hours, supporting once-daily dosing . The combination of voxilaprevir with sofosbuvir (NS5B inhibitor) and velpatasvir (NS5A inhibitor) has proven highly effective across genotypes in Phase 3 clinical trials .

Metabolic Pathways

Voxilaprevir is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C8 and CYP1A2 .

Transport and Distribution

When provided as the fixed dose combination product Vosevi with Sofosbuvir and Velpatasvir, voxilaprevir reaches a maximum concentration (Cmax) of 192 ng/mL at a maximum time (Tmax) of 4 hours post-dose . Voxilaprevir is more than 99% bound to human plasma proteins .

准备方法

合成路线和反应条件

伏西拉韦的合成涉及多个步骤,包括关键中间体的形成及其后续偶联最终产物通过纯化和结晶获得 .

工业生产方法

伏西拉韦的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产反应、高效的纯化技术以及严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

伏西拉韦经历了几种类型的化学反应,包括:

    氧化: 引入氧原子形成氧化物。

    还原: 去除氧原子或添加氢原子。

    取代: 用另一个官能团取代一个官能团。

常用试剂和条件

伏西拉韦合成中常用的试剂包括:

    环丙基磺酰胺: 一种关键的中间体。

    氟化试剂:

    保护基: 在中间步骤中保护反应性位点。

主要产物

这些反应形成的主要产物是伏西拉韦本身,其特征在于其独特的化学结构和抗病毒特性 .

相似化合物的比较

类似化合物

    格拉普瑞韦: 另一种用于治疗 HCV 的 NS3/4A 蛋白酶抑制剂。

    西美普韦: 一种具有不同化学结构但作用机制相似的化合物。

    帕利塔普瑞韦: 同样靶向 NS3/4A 蛋白酶,但具有不同的药代动力学特性。

伏西拉韦的独特性

伏西拉韦脱颖而出,因为它对多种 HCV 基因型具有强大的抗病毒活性,并且能够克服耐药相关的替换。 它与索非布韦和维帕他斯韦在 Vosevi 中的组合为先前治疗失败的患者提供了全面的治疗选择 .

属性

IUPAC Name

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBLZLWXUBZHSL-FZNJKFJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52F4N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027947
Record name Voxilaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

868.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Voxilaprevir exerts its antiviral action by reversibley binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function.
Record name Voxilaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1535212-07-7
Record name Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Voxilaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voxilaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voxilaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOXILAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。